molecular formula C12H28O2Si B3367929 Di-tert-butyl(diethoxy)silane CAS No. 201334-78-3

Di-tert-butyl(diethoxy)silane

Cat. No.: B3367929
CAS No.: 201334-78-3
M. Wt: 232.43 g/mol
InChI Key: GWCASPKBFBALDG-UHFFFAOYSA-N
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Description

Di-tert-butyl(diethoxy)silane is an organosilicon compound with the molecular formula C12H28O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl groups and two ethoxy groups attached to a silicon atom.

Preparation Methods

Di-tert-butyl(diethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

(C(CH3)3)2SiCl2+2C2H5OH(C(CH3)3)2Si(OC2H5)2+2HCl\text{(C(CH}_3\text{)}_3\text{)}_2\text{SiCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C(CH}_3\text{)}_3\text{)}_2\text{Si(OC}_2\text{H}_5\text{)}_2 + 2 \text{HCl} (C(CH3​)3​)2​SiCl2​+2C2​H5​OH→(C(CH3​)3​)2​Si(OC2​H5​)2​+2HCl

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of specialized catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Di-tert-butyl(diethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form di-tert-butylsilanediol and ethanol.

    Oxidation: It can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new organosilicon compounds.

Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines or thiols. The major products formed from these reactions are silanols, siloxanes, and various substituted organosilicon compounds.

Scientific Research Applications

Di-tert-butyl(diethoxy)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties or to introduce new functionalities.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of di-tert-butyl(diethoxy)silane involves the reactivity of the silicon atom and its ability to form stable bonds with other elements. The compound can undergo hydrolysis to form silanols, which can further condense to form siloxanes. These reactions are facilitated by the presence of the tert-butyl and ethoxy groups, which stabilize the intermediate species and enhance the overall reactivity of the compound.

Comparison with Similar Compounds

Di-tert-butyl(diethoxy)silane can be compared with other similar organosilicon compounds, such as di-tert-butyl(dimethoxy)silane and di-tert-butyl(dichlorosilane). These compounds share similar structural features but differ in their reactivity and applications. For example, di-tert-butyl(dimethoxy)silane is more reactive towards hydrolysis due to the presence of methoxy groups, while di-tert-butyl(dichlorosilane) is more reactive towards nucleophilic substitution due to the presence of chlorine atoms.

Similar compounds include:

  • Di-tert-butyl(dimethoxy)silane
  • Di-tert-butyl(dichlorosilane)
  • Di-tert-butylsilanediol

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of organosilicon compounds.

Properties

IUPAC Name

ditert-butyl(diethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-9-13-15(14-10-2,11(3,4)5)12(6,7)8/h9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCASPKBFBALDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(C)(C)C)(C(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619573
Record name Di-tert-butyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201334-78-3
Record name Di-tert-butyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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